molecular formula C9H8F3N3 B1481516 1-(cyclopropylmethyl)-3-(trifluoromethyl)-1H-pyrazole-5-carbonitrile CAS No. 2097963-33-0

1-(cyclopropylmethyl)-3-(trifluoromethyl)-1H-pyrazole-5-carbonitrile

Cat. No. B1481516
CAS RN: 2097963-33-0
M. Wt: 215.17 g/mol
InChI Key: ZDKKXRZIZYBCKO-UHFFFAOYSA-N
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Description

The compound “1-(cyclopropylmethyl)-3-(trifluoromethyl)-1H-pyrazole-5-carbonitrile” is a complex organic molecule. It contains a trifluoromethyl group, a cyclopropylmethyl group, and a pyrazole ring .


Molecular Structure Analysis

The trifluoromethyl group in the molecule likely contributes to its unique structural and chemical properties . The cyclopropylmethyl group is a three-membered ring structure that is known for its strain and unique reactivity . The pyrazole ring is a heterocyclic aromatic organic compound, consisting of two nitrogen atoms and three carbon atoms in a five-membered ring .


Chemical Reactions Analysis

Trifluoromethyl-containing compounds have been studied for their reactivity, particularly in relation to the activation of the C–F bond in organic synthesis . The cyclopropane ring is also known for its unique reactivity due to ring strain .

properties

IUPAC Name

2-(cyclopropylmethyl)-5-(trifluoromethyl)pyrazole-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8F3N3/c10-9(11,12)8-3-7(4-13)15(14-8)5-6-1-2-6/h3,6H,1-2,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDKKXRZIZYBCKO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CN2C(=CC(=N2)C(F)(F)F)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8F3N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(cyclopropylmethyl)-3-(trifluoromethyl)-1H-pyrazole-5-carbonitrile

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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